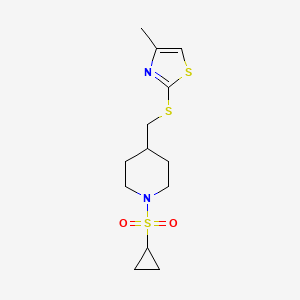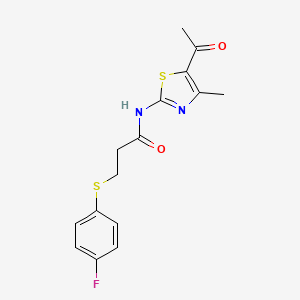
N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide" is not directly mentioned in the provided papers. However, the papers discuss various thiazole derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Thiazole derivatives are known for their biological activities, including inhibition of enzymes and potential anticancer properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the cyclocondensation of bromo-acetyl derivatives with reagents containing thioamide functions . Additionally, one-pot synthesis methods have been developed for the creation of thiophene derivatives, which are structurally related to thiazoles . These methods demonstrate the versatility and adaptability of synthetic routes for creating thiazole-based compounds.
Molecular Structure Analysis
The molecular structures of thiazole derivatives are confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry . These techniques ensure the accurate identification of the synthesized compounds and their functional groups, which is crucial for understanding their chemical behavior and biological activity.
Chemical Reactions Analysis
Thiazole derivatives exhibit a range of reactivities towards electrophilic reagents. For example, the reactivity of certain naproxenoyl-containing thiazole derivatives towards electrophilic reagents has been investigated, leading to the formation of 2-iminochromenes . This indicates that thiazole compounds can participate in various chemical reactions, forming new derivatives with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which in turn can affect their biological activity. For instance, the introduction of a fluorophenyl group can enhance the lipophilicity of the compound, potentially increasing its ability to cross biological membranes . The salts of thiazole derivatives have also been synthesized, which can modify their solubility and stability .
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of compounds related to N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide involves complex chemical reactions that result in molecules with potential therapeutic properties. For instance, the construction of solubilizing groups in certain derivatives has been achieved through thermal rearrangement processes, showcasing the chemical versatility and potential for creating water-soluble forms suitable for clinical administration (Harrison et al., 2001). Furthermore, the crystal structure analysis of related compounds, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provides insights into their molecular configuration, aiding in the understanding of their biological activities (Nagaraju et al., 2018).
Biological Activities and Potential Therapeutic Applications
The research has identified various biological activities for these compounds, including antimicrobial, antifungal, and anticancer properties. For example, certain derivatives have been tested for their antibacterial and antifungal activities, revealing their potential as therapeutic agents against microbial infections (Baranovskyi et al., 2018). Additionally, some derivatives have demonstrated significant anticancer activity, suggesting their utility in cancer treatment. This includes compounds that have been evaluated against various cancer cell lines, showing promising results in inhibiting cancer cell growth (Tumosienė et al., 2020).
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S2/c1-9-14(10(2)19)22-15(17-9)18-13(20)7-8-21-12-5-3-11(16)4-6-12/h3-6H,7-8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEYVZMXQNZMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCSC2=CC=C(C=C2)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

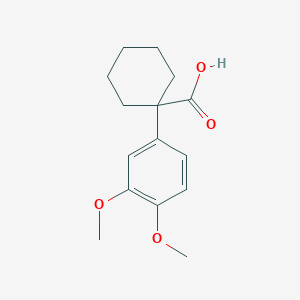
![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)
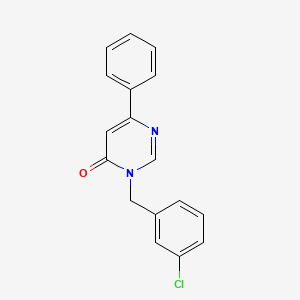
![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)


![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)
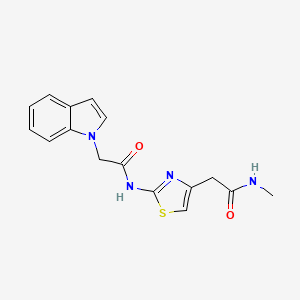

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)
![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)
![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)
